molecular formula C14H20O3 B8363366 Methyl (5-isopropyl-4-methoxy-2-methylphenyl)acetate

Methyl (5-isopropyl-4-methoxy-2-methylphenyl)acetate

Cat. No. B8363366
M. Wt: 236.31 g/mol
InChI Key: SVZPVSAPHGRXLZ-UHFFFAOYSA-N
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Patent
US08754100B2

Procedure details

(5-Isopropyl-4-methoxy-2-methylphenyl)acetic acid (CAS No. 81354-65-6, 5.5 g) was dissolved in methanol (50 mL), and thionyl chloride (3.5 mL) was added dropwise under ice-cooling. After dropwise addition of the reagent, the mixture was brought back to room temperature and stirred for two hours. The reaction solution was concentrated under reduced pressure. A saturated sodium bicarbonate solution and tert-butyl methyl ether were added and the organic layer was separated. The resulting organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration, and then the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (5.0 g). The property values of the compound are as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5]([O:15][CH3:16])=[CH:6][C:7]([CH3:14])=[C:8]([CH2:10][C:11]([OH:13])=[O:12])[CH:9]=1)([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH3:21]O>>[CH:1]([C:4]1[C:5]([O:15][CH3:16])=[CH:6][C:7]([CH3:14])=[C:8]([CH2:10][C:11]([O:13][CH3:21])=[O:12])[CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C(=CC(=C(C1)CC(=O)O)C)OC
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After dropwise addition of the reagent
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated sodium bicarbonate solution and tert-butyl methyl ether were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The resulting organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C=1C(=CC(=C(C1)CC(=O)OC)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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